![molecular formula C15H9FN4O3S2 B5554383 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5554383.png)
2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals with potential for various bioactivities, given its complex structure incorporating a thieno[3,2-d]pyrimidin-6-yl core. Such compounds are synthesized for their unique properties and activities, contributing to fields like medicinal chemistry and material science.
Synthesis Analysis
The synthesis of compounds related to the specified chemical structure often involves multistep reactions, starting from basic heterocyclic compounds and utilizing coupling reactions, cyclization, and substitution reactions to introduce specific functional groups. For instance, compounds with similar structural frameworks have been synthesized from L-tyrosine derivatives, employing coupling agents like EDCI/HOBt and intermediates such as fluoro-substituted pyrimidinones (Xiong Jing, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by techniques like NMR, IR, MS, and specific rotation measurements. Structural analysis reveals the arrangement of functional groups and their impact on the compound's reactivity and interactions. The crystal structures of related acetamide derivatives provide insights into the conformation and intramolecular hydrogen bonding stabilizing the molecule (S. Subasri et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antimicrobial Activity : A study detailed the synthesis of various pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. The use of citrazinic acid as a starting material led to compounds with good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Antitumor Activities : The synthesis of derivatives from L-tyrosine methyl ester and D-tyrosine ethyl ester, involving coupling reagents and intermediates, demonstrated selective anti-tumor activities. The configuration of compounds played a role in their effectiveness (Jing, 2011).
Anti-inflammatory Activity : Research on heterocyclic systems fused to a thiophene moiety using citrazinic acid indicated significant anti-inflammatory activity. These findings were compared to Prednisolone® as a reference drug, showcasing the potential of these compounds in anti-inflammatory treatments (Amr et al., 2007).
Synthesis and Chemical Properties
Radiosynthesis for PET Imaging : A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including a compound designed for labeling with fluorine-18, has been reported. This compound, DPA-714, is a selective ligand of the translocator protein (18 kDa) and demonstrates the potential of thieno[3,2-d]pyrimidine derivatives in positron emission tomography (PET) imaging of neuroinflammation (Dollé et al., 2008).
Synthesis of Thymidylate Synthase Inhibitors : A study on the synthesis of classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines explored their potential as thymidylate synthase inhibitors, which are relevant for antitumor therapy. This research highlights the importance of the structural configuration in the biological activity of these compounds (Gangjee et al., 2004).
Propiedades
IUPAC Name |
2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4O3S2/c16-8-3-1-2-4-9(8)18-10(21)6-24-14-7(5-17)11-12(25-14)13(22)20-15(23)19-11/h1-4H,6H2,(H,18,21)(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSFBYDUFDBJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(2-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)
![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5554302.png)
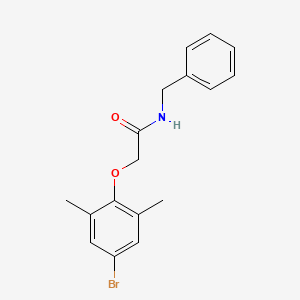
![6-[({[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5554305.png)
![2-[(2-methylbenzylidene)amino]benzonitrile](/img/structure/B5554313.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)
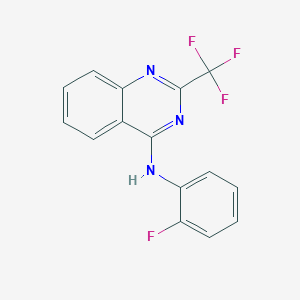
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5554331.png)
![5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5554345.png)
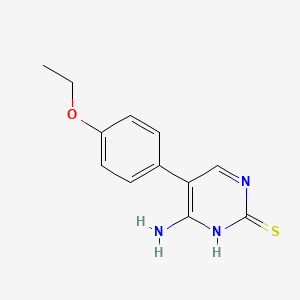

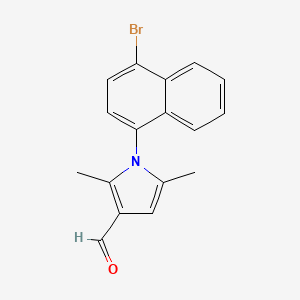
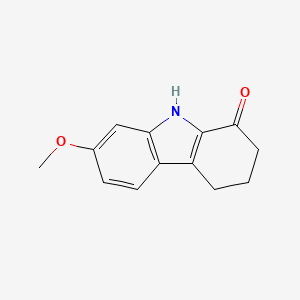
![N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B5554391.png)